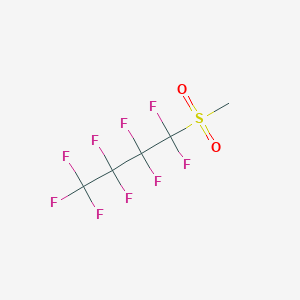
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine. The presence of fluorine atoms in the compound significantly impacts its chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the use of trifluoroacetic acid to form 5-difluoromethylpyrazolo [1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often employs advanced fluorination techniques and reagents. The use of microwave irradiation has been explored to enhance the efficiency and yield of the synthesis process . Enzymatic synthesis methods are also being investigated for their potential to produce fluorinated compounds with high specificity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation and Reduction: Specific reagents and conditions for these reactions are less commonly reported.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s binding affinity to receptors and its metabolic stability . The compound can interact with various enzymes and proteins, influencing biological processes such as cell proliferation and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Difluoromethylpyrazolo [1,5-a]pyrimidine: This compound shares a similar structure and fluorine substitution pattern.
7-Difluoromethylpyrazolo [1,5-a]pyrimidine: Another closely related compound with similar properties.
Uniqueness
1,3-Difluoro-5-(fluoromethyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C5H3F3N2O2 |
|---|---|
Molekulargewicht |
180.08 g/mol |
IUPAC-Name |
1,3-difluoro-5-(fluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3F3N2O2/c6-1-3-2-9(7)5(12)10(8)4(3)11/h2H,1H2 |
InChI-Schlüssel |
PUTRYCJNPVWQCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)N(C(=O)N1F)F)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
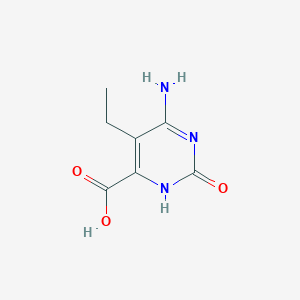
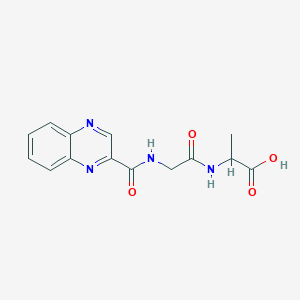
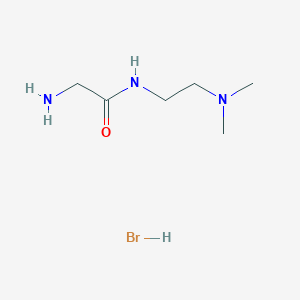
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
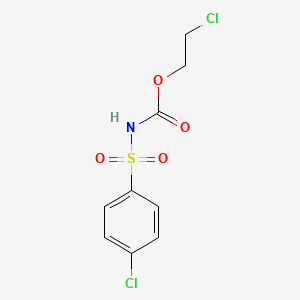
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)

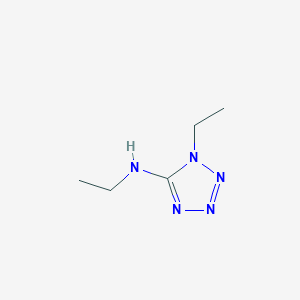
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
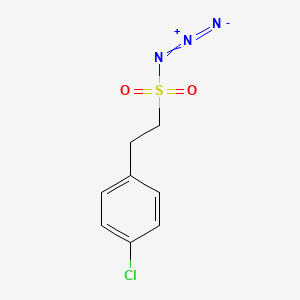
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)
